molecular formula C46H55N9O7S B10832104 N-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]piperidin-1-yl]-2-methoxyphenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide

N-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]piperidin-1-yl]-2-methoxyphenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide

Cat. No.: B10832104
M. Wt: 878.1 g/mol
InChI Key: MHRNVFQJUUXQIG-VIFUUBRESA-N
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Description

Preparation Methods

The synthesis of JNJ-1013 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of protecting groups, coupling agents, and purification steps . Industrial production methods are likely to involve large-scale synthesis techniques, including optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

JNJ-1013 undergoes several types of chemical reactions:

The major products formed from these reactions are intermediates that are further processed to yield the final compound, JNJ-1013.

Scientific Research Applications

JNJ-1013 has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

JNJ-1013 is unique in its high potency and selectivity for IRAK1 degradation. Similar compounds include other IRAK1 degraders and inhibitors, such as:

JNJ-1013 stands out due to its ability to effectively degrade IRAK1 and inhibit downstream signaling pathways, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C46H55N9O7S

Molecular Weight

878.1 g/mol

IUPAC Name

N-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]piperidin-1-yl]-2-methoxyphenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide

InChI

InChI=1S/C46H55N9O7S/c1-27(29-10-12-30(13-11-29)41-28(2)47-26-63-41)49-44(59)38-23-32(56)24-55(38)45(60)42(46(3,4)5)52-40(57)25-62-33-17-20-54(21-18-33)31-14-15-36(39(22-31)61-6)51-43(58)37-9-7-8-34(50-37)35-16-19-48-53-35/h7-16,19,22,26-27,32-33,38,42,56H,17-18,20-21,23-25H2,1-6H3,(H,48,53)(H,49,59)(H,51,58)(H,52,57)/t27-,32+,38-,42+/m0/s1

InChI Key

MHRNVFQJUUXQIG-VIFUUBRESA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4CCN(CC4)C5=CC(=C(C=C5)NC(=O)C6=CC=CC(=N6)C7=CC=NN7)OC)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4CCN(CC4)C5=CC(=C(C=C5)NC(=O)C6=CC=CC(=N6)C7=CC=NN7)OC)O

Origin of Product

United States

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